2-(Pentane-1-sulfinyl)pentanoicacid
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Overview
Description
2-(Pentane-1-sulfinyl)pentanoic acid is an organic compound with the molecular formula C10H20O3S. It is a sulfoxide derivative of pentanoic acid, characterized by the presence of a sulfinyl group attached to the pentane chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentane-1-sulfinyl)pentanoic acid typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 2-(Pentane-1-thio)pentanoic acid using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-(Pentane-1-sulfinyl)pentanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing robust oxidizing agents and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pentane-1-sulfinyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane, ethanol, water
Major Products
Oxidation: 2-(Pentane-1-sulfonyl)pentanoic acid
Reduction: 2-(Pentane-1-thio)pentanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Pentane-1-sulfinyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pentane-1-sulfinyl)pentanoic acid involves its interaction with molecular targets through its sulfinyl group. This group can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The sulfinyl group can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to engage in diverse chemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: A simple carboxylic acid without the sulfinyl group.
2-(Pentane-1-thio)pentanoic acid: The sulfide precursor to the sulfinyl compound.
2-(Pentane-1-sulfonyl)pentanoic acid: The fully oxidized form of the sulfinyl compound.
Uniqueness
2-(Pentane-1-sulfinyl)pentanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its sulfide and sulfonyl analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H20O3S |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-pentylsulfinylpentanoic acid |
InChI |
InChI=1S/C10H20O3S/c1-3-5-6-8-14(13)9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
InChI Key |
PGPYDLNZWYQJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)C(CCC)C(=O)O |
Origin of Product |
United States |
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